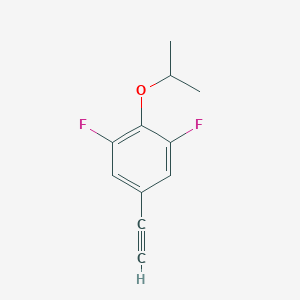
tert-Butyl 4-(4-amino-2-ethylphenyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(4-amino-2-ethylphenyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. It is known for its application as a semi-flexible linker in the development of PROTACs (PROteolysis TArgeting Chimeras) for targeted protein degradation . This compound is characterized by its unique structure, which includes a tert-butyl group, a piperidine ring, and an amino-ethylphenyl moiety.
准备方法
The synthesis of tert-Butyl 4-(4-amino-2-ethylphenyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Amino Group: The amino group is introduced via a substitution reaction, where an appropriate amine is reacted with the piperidine derivative.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate under basic conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反应分析
tert-Butyl 4-(4-amino-2-ethylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
科学研究应用
tert-Butyl 4-(4-amino-2-ethylphenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug discovery and development.
作用机制
The mechanism of action of tert-Butyl 4-(4-amino-2-ethylphenyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The tert-butyl group and piperidine ring in the compound contribute to the rigidity and orientation of the PROTAC, optimizing its interaction with the target protein and E3 ligase .
相似化合物的比较
tert-Butyl 4-(4-amino-2-ethylphenyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate: Another semi-flexible linker used in PROTAC development.
N-Boc-4-piperidineacetaldehyde: Used in the synthesis of various pharmaceuticals and chemical intermediates.
The uniqueness of this compound lies in its specific structure, which provides optimal properties for its use in targeted protein degradation.
属性
IUPAC Name |
tert-butyl 4-(4-amino-2-ethylphenyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-5-13-12-15(19)6-7-16(13)14-8-10-20(11-9-14)17(21)22-18(2,3)4/h6-7,12,14H,5,8-11,19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLMUOBRTDOQID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)N)C2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8160314.png)

![tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate](/img/structure/B8160339.png)
